4-Amino-3-ethoxypyridine1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-ethoxypyridine1-oxide is a heterocyclic organic compound that features a pyridine ring substituted with an amino group at the 4-position and an ethoxy group at the 3-position. The presence of the N-oxide functional group adds to its unique chemical properties, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-ethoxypyridine1-oxide typically involves the nitration of 3-ethoxypyridine followed by reduction to introduce the amino group. The N-oxide functionality can be introduced through oxidation reactions using agents such as hydrogen peroxide in acetic acid .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. The use of continuous extraction techniques and optimization of reaction conditions are crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-3-ethoxypyridine1-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to remove the N-oxide group, yielding 4-amino-3-ethoxypyridine.
Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Iron and acetic acid at reflux temperature.
Substitution: Various nucleophiles under mild conditions.
Major Products:
Oxidation: Further oxidized derivatives of the N-oxide.
Reduction: 4-Amino-3-ethoxypyridine.
Substitution: Substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Amino-3-ethoxypyridine1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of various chemical intermediates and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 4-Amino-3-ethoxypyridine1-oxide involves its interaction with specific molecular targets and pathways. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The amino group can form hydrogen bonds, enhancing its binding affinity to target sites .
Vergleich Mit ähnlichen Verbindungen
4-Amino-2,6-dichloropyridine: Similar in having an amino group but differs in the presence of chlorine atoms.
4-Aminopyridine: Lacks the ethoxy and N-oxide groups, making it less complex.
3-Ethoxypyridine: Lacks the amino and N-oxide groups, making it less reactive.
Uniqueness: 4-Amino-3-ethoxypyridine1-oxide stands out due to the combination of its amino, ethoxy, and N-oxide groups, which confer unique chemical reactivity and potential biological activities .
Eigenschaften
Molekularformel |
C7H10N2O2 |
---|---|
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
3-ethoxy-1-hydroxypyridin-4-imine |
InChI |
InChI=1S/C7H10N2O2/c1-2-11-7-5-9(10)4-3-6(7)8/h3-5,8,10H,2H2,1H3 |
InChI-Schlüssel |
PCXUYUHEZCQAQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CN(C=CC1=N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.